1,3-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene
Description
1,3-Dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound with a complex structure that includes two chlorine atoms, a methoxy group, and an ethoxy linkage to a phenoxy group
Properties
IUPAC Name |
1,3-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-18-11-4-2-5-12(10-11)19-8-9-20-15-13(16)6-3-7-14(15)17/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPOKNKTTGJTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with 1,3-dichlorobenzene and 3-methoxyphenol.
Etherification: The first step involves the etherification of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol.
Chlorination: The next step is the chlorination of 2-(3-methoxyphenoxy)ethanol to introduce the chlorine atoms at the desired positions on the benzene ring.
Coupling Reaction: Finally, the chlorinated intermediate is coupled with 1,3-dichlorobenzene under specific conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the etherification and chlorination steps, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dechlorinated benzene derivatives or phenols.
Scientific Research Applications
1,3-Dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1,3-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene exerts its effects depends on its specific application. For example, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene: Similar structure but with the methoxy group in a different position.
1,3-Dichloro-2-[2-(3-hydroxyphenoxy)ethoxy]benzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1,3-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1,3-Dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of chlorine atoms and a methoxy group provides a distinct set of chemical properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
